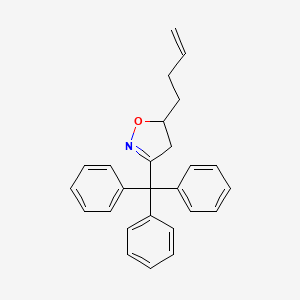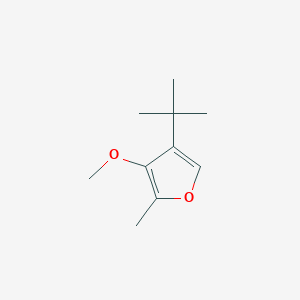
4-tert-Butyl-3-methoxy-2-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-Butyl)-3-methoxy-2-methylfuran is an organic compound characterized by a furan ring substituted with tert-butyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-3-methoxy-2-methylfuran typically involves the alkylation of a furan derivative. One common method is the reaction of 3-methoxy-2-methylfuran with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
Industrial production of 4-(tert-butyl)-3-methoxy-2-methylfuran may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butyl group into the furan ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-3-methoxy-2-methylfuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(tert-butyl)-3-methoxy-2-methyl-2-furanone.
Reduction: Formation of 4-(tert-butyl)-3-methoxy-2-methyltetrahydrofuran.
Substitution: Formation of various substituted furans depending on the reagent used.
Scientific Research Applications
4-(tert-Butyl)-3-methoxy-2-methylfuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in NMR studies due to the tert-butyl group’s unique NMR properties.
Medicine: Investigated for its potential biological activity and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-3-methoxy-2-methylfuran depends on its specific application. In chemical reactions, the tert-butyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in having a tert-butyl group but differs in the aromatic ring structure.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the furan ring.
4-tert-Butylcatechol: Contains a tert-butyl group and is used in polymerization reactions.
Uniqueness
4-(tert-Butyl)-3-methoxy-2-methylfuran is unique due to the combination of the furan ring with tert-butyl, methoxy, and methyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61186-80-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-tert-butyl-3-methoxy-2-methylfuran |
InChI |
InChI=1S/C10H16O2/c1-7-9(11-5)8(6-12-7)10(2,3)4/h6H,1-5H3 |
InChI Key |
UATYSOQDWVYHKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CO1)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


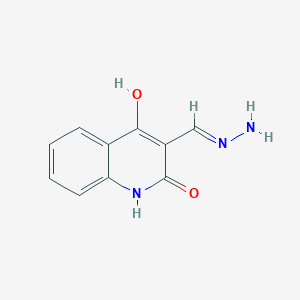
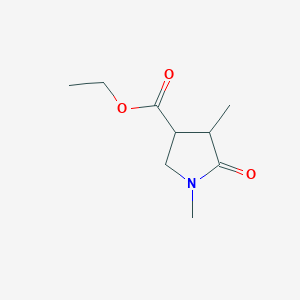
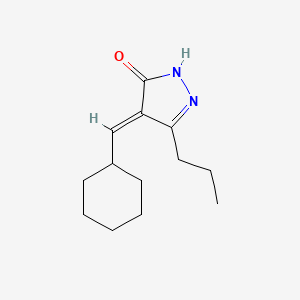
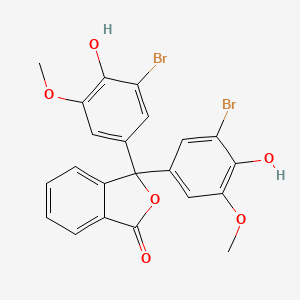
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)
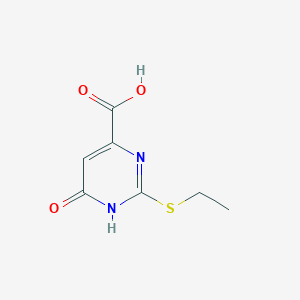
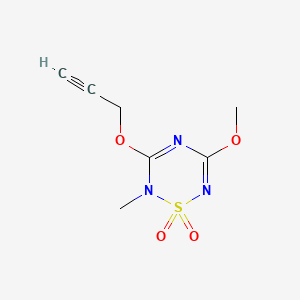

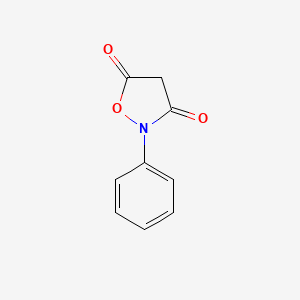
![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
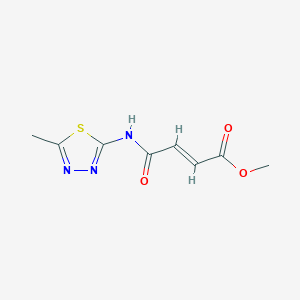
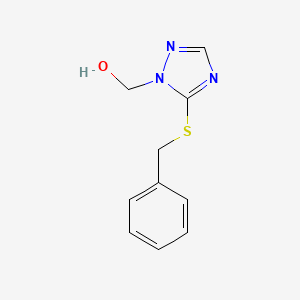
![5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12905389.png)
